N-(3-chloro-4-methylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide
Beschreibung
The compound N-(3-chloro-4-methylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a heterocyclic derivative featuring a [1,2,4]triazolo[4,3-a]quinoxaline core fused with a morpholine ring and an acetamide-linked 3-chloro-4-methylphenyl substituent. This structure combines electron-withdrawing (chloro) and electron-donating (methyl) groups on the phenyl ring, along with a morpholino group that enhances solubility and bioavailability .
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(4-morpholin-4-yl-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN6O3/c1-14-6-7-15(12-16(14)23)24-19(30)13-28-22(31)29-18-5-3-2-4-17(18)25-20(21(29)26-28)27-8-10-32-11-9-27/h2-7,12H,8-11,13H2,1H3,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVFJUIUKFIYDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)N5CCOCC5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(3-chloro-4-methylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a synthetic compound with potential therapeutic applications. Its structure incorporates a quinoxaline moiety and a morpholine group, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
Recent studies have indicated that quinoxaline derivatives exhibit significant anticancer properties. For instance, compounds similar to N-(3-chloro-4-methylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide have shown efficacy against various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and SW480 (colon cancer).
- Mechanism of Action : The compound may induce apoptosis and cell cycle arrest at the G2/M phase, as observed in related studies using MTT assays and flow cytometry .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15.2 | Apoptosis induction |
| A549 | 12.8 | Cell cycle arrest |
| SW480 | 10.5 | Apoptosis and necrosis |
Antimicrobial Activity
Quinoxaline derivatives are also recognized for their antimicrobial properties. The compound's structural components suggest potential activity against both gram-positive and gram-negative bacteria:
- Tested Pathogens : Staphylococcus aureus, Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : Studies show MIC values ranging from 0.25 to 0.5 µg/mL for derivatives similar to the target compound .
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.25 | Bactericidal |
| Escherichia coli | 0.5 | Bacteriostatic |
Anti-inflammatory Properties
The incorporation of morpholine groups in similar compounds has been linked to anti-inflammatory effects. These compounds inhibit pro-inflammatory cytokines and reduce inflammation in various models:
- In Vitro Studies : Showed a reduction in TNF-alpha and IL-6 levels in macrophage cultures treated with quinoxaline derivatives.
Case Studies
- Study on Quinoxaline Derivatives : A comprehensive review highlighted that modifications in the quinoxaline structure can lead to enhanced biological activity against multiple diseases, including cancer and infections .
- Clinical Evaluation : A specific derivative was evaluated in a clinical setting for its effectiveness against melanoma, demonstrating significant cytotoxic effects comparable to established chemotherapeutics .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The compound belongs to a class of molecules known as triazoloquinoxalines, which have shown significant anticancer properties. Research indicates that derivatives of the [1,2,4]triazolo[4,3-a]quinoxaline scaffold exhibit potent activity against various cancer cell lines, including melanoma and breast cancer cells. For instance:
- Mechanism of Action : The compound acts as a vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor and induces apoptosis by arresting the cell cycle at the G2/M phase. This process involves the upregulation of pro-apoptotic proteins such as BAX and caspases while downregulating oncogenic survival proteins like Bcl-2 .
- Case Studies : In studies involving the A375 melanoma cell line, several derivatives exhibited cytotoxic effects with IC50 values significantly lower than standard chemotherapeutic agents .
Antibacterial Properties
The compound has also been evaluated for its antibacterial activity. The triazoloquinoxaline derivatives have demonstrated effectiveness against a range of bacterial strains:
- In Vitro Studies : Compounds derived from this scaffold were tested against both Gram-positive and Gram-negative bacteria. Results showed promising antibacterial activity comparable to conventional antibiotics .
- Mechanism : The mechanism often involves interference with bacterial DNA synthesis or protein function, although specific pathways for this compound require further elucidation.
Antiviral Activity
Research into the antiviral potential of N-(3-chloro-4-methylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide has indicated that it may inhibit viral replication:
- Target Viruses : Preliminary studies suggest efficacy against viruses such as influenza and other RNA viruses. The exact mechanism remains under investigation but may involve inhibition of viral polymerases or proteases .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been explored in various models:
- Research Findings : Studies have demonstrated that derivatives can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced inflammation models. This suggests potential applications in treating inflammatory diseases by modulating immune responses .
Summary Table of Applications
| Application | Mechanism/Activity | Notable Findings |
|---|---|---|
| Anticancer | VEGFR-2 inhibition; apoptosis induction | Effective against melanoma cell lines |
| Antibacterial | Disruption of bacterial function | Active against Gram-positive and Gram-negative bacteria |
| Antiviral | Inhibition of viral replication | Potential efficacy against influenza viruses |
| Anti-inflammatory | Inhibition of NO production | Reduces inflammation in LPS-induced models |
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Modifications
Triazoloquinoxaline vs. Quinazolinone Derivatives
- N-(4-Chlorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide (): Structural Difference: Lacks the morpholino group and has a 4-chlorophenyl substituent instead of 3-chloro-4-methylphenyl. Impact: The absence of morpholine reduces solubility, while the 4-chloro substitution may alter target binding affinity compared to the meta-chloro/methyl group in the target compound .
- N-(3-Chlorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide (): Structural Difference: Substitutes the 3-chlorophenyl group without the 4-methyl moiety.
Thiazole and Quinazolinamine Analogues
- N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (): Structural Difference: Replaces triazoloquinoxaline with a thiazole ring. Impact: Thiazole-based compounds often exhibit different pharmacokinetic profiles, with reduced π-π stacking interactions critical for kinase inhibition .
- N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine ():
Substituent Effects on Bioactivity
Chloro/Methyl Phenyl Groups
- 3-Chloro-4-methylphenyl (Target Compound):
Morpholino vs. Non-Morpholino Derivatives
- The morpholino group in the target compound improves aqueous solubility and metabolic stability compared to methyl or thiazole substituents in analogs like those in and .
Pharmacological Implications
- Analog Limitations: Compounds lacking morpholino () or with thiazole cores () may exhibit reduced solubility or off-target effects, limiting therapeutic utility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
